molecular formula C21H32O6S B1218442 17-Hydroxypregnenolone 3-sulfate

17-Hydroxypregnenolone 3-sulfate

Cat. No.: B1218442
M. Wt: 412.5 g/mol
InChI Key: OMOKWYAQVYBHMG-TVWVXWENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxypregnenolone 3-sulfate is a steroid sulfate derived from 17alpha-hydroxypregnenolone, a pregnane steroid. This compound is characterized by the presence of a sulfo group at the 3-position of the steroid nucleus. It is a significant metabolite in human blood serum and plays a crucial role in various biological processes .

Chemical Reactions Analysis

17-Hydroxypregnenolone 3-sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

17-Hydroxypregnenolone 3-sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17alpha-hydroxypregnenolone sulfate involves its conversion to other steroid hormones. It acts as a prohormone in the formation of dehydroepiandrosterone (DHEA) and 17alpha-hydroxyprogesterone. These conversions are mediated by enzymes such as 17,20 lyase and 3alpha-hydroxysteroid dehydrogenase . The compound also exerts neuromodulatory effects in the central nervous system by interacting with specific receptors and modulating neurotransmitter release .

Comparison with Similar Compounds

17-Hydroxypregnenolone 3-sulfate can be compared with other similar compounds such as:

The uniqueness of 17alpha-hydroxypregnenolone sulfate lies in its specific role as a neuromodulator and its involvement in the diagnosis of congenital adrenal hyperplasia .

Properties

Molecular Formula

C21H32O6S

Molecular Weight

412.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15-,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

OMOKWYAQVYBHMG-TVWVXWENSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O

Synonyms

17 alpha-hydroxypregnenolone sulfate
17-hydroxypregnenolone 3-sulfate
17-hydroxypregnenolone sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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